Elzasonan - 205683-28-9

Elzasonan

Catalog Number: EVT-3386943
CAS Number: 205683-28-9
Molecular Formula: C22H23Cl2N3OS
Molecular Weight: 448.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Elzasonan is classified as a thienopyrimidine derivative. Its systematic name is 4-(3,4-dichlorophenyl)-2-[2-(4-methylpiperazin-1-yl)benzylidene]thiazolidin-3-one, indicating its complex molecular structure that includes both aromatic and heterocyclic components. The compound is synthesized through multi-step chemical reactions that involve the formation of various intermediates before arriving at the final product.

Synthesis Analysis

Methods and Technical Details

The synthesis of Elzasonan involves several key steps:

  1. Formation of the Dichlorophenyl Intermediate: This step entails the reaction of 3,4-dichlorophenylamine with appropriate reagents to yield an intermediate compound.
  2. Formation of the Benzylidene Intermediate: The dichlorophenyl intermediate undergoes a reaction with 4-methylpiperazine, leading to the formation of a benzylidene structure.
  3. Cyclization: The final step involves cyclizing the benzylidene intermediate to produce the thiomorpholinone ring system characteristic of Elzasonan.

Industrial production methods would likely optimize these synthetic routes to enhance yield and purity, employing techniques like high-pressure reactors and chromatography for purification .

Chemical Reactions Analysis

Reactions and Technical Details

Elzasonan undergoes several types of chemical reactions:

  • Oxidation: It can be oxidized to form various derivatives, often utilizing common oxidizing agents such as potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction reactions may lead to dechlorinated derivatives, typically employing reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The compound can also participate in substitution reactions at its dichlorophenyl and piperazine sites, which are facilitated by nucleophiles or halogens .

These reactions are crucial for modifying Elzasonan's structure to enhance its pharmacological efficacy or reduce side effects.

Mechanism of Action

Process and Data

Elzasonan acts primarily as an antagonist at the 5-hydroxytryptamine receptor subtype 1B, inhibiting serotonin signaling pathways associated with mood regulation. This action is believed to contribute to its antidepressant effects by modulating serotonin levels in the synaptic cleft.

The pharmacokinetics of Elzasonan reveal an average half-life of approximately 31.5 hours, indicating prolonged activity in the body . The metabolic pathways involve aromatic hydroxylation and N-oxidation, leading to various metabolites that may also exhibit biological activity .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Elzasonan exhibits several notable physical and chemical properties:

These properties are essential for understanding how Elzasonan behaves in biological systems and during storage or handling.

Applications

Scientific Uses

Elzasonan has potential applications in:

  • Pharmacology: As a research tool for studying serotonin-related pathways and their implications in mood disorders.
  • Drug Development: Investigated for its potential use in developing new antidepressants targeting serotonin receptors.
  • Clinical Trials: Evaluated in clinical settings for efficacy in treating depression and anxiety disorders .

The ongoing research into Elzasonan's mechanisms and effects continues to reveal its significance in therapeutic contexts related to mental health.

Pharmacological Mechanisms of Action

5-HT1B/1D Receptor Antagonism and Serotonergic Modulation

Elzasonan (CP-448,187) is a selective antagonist of serotonin receptors 5-HT1B and 5-HT1D, with high binding affinity (Ki values in the low nanomolar range) and minimal activity at other serotonin receptor subtypes. This specificity enables it to block presynaptic autoreceptors in the raphe nuclei of the midbrain, which normally inhibit serotonin release into the synaptic cleft [1] [6]. By antagonizing these autoreceptors, elzasonan disinhibits serotonergic neurons, leading to increased extracellular serotonin concentrations in key limbic structures such as the hippocampus, amygdala, and prefrontal cortex [7]. These regions are critically involved in mood regulation, and their modulation by serotonin is implicated in the pathophysiology of major depressive disorder (MDD) [7].

The serotonergic system comprises two distinct pathways originating from the dorsal and median raphe nuclei. Elzasonan preferentially modulates projections from the dorsal raphe, which innervate cortical and limbic regions associated with affective states. This targeted enhancement of serotonin release is theorized to accelerate the onset of antidepressant effects compared to conventional therapies, which require weeks to achieve similar neuroadaptive changes [7] [6]. Preclinical models suggest that acute administration of 5-HT1B/1D antagonists like elzasonan immediately mimics the delayed autoreceptor desensitization induced by chronic SSRI treatment, providing a mechanistic rationale for faster symptom relief [2].

Table 1: Receptor Binding Profile of Elzasonan

Receptor SubtypeAffinity (Ki)Functional ActivityBiological Role
5-HT1B1.2 nMAntagonistPresynaptic autoreceptor
5-HT1D3.8 nMAntagonistPresynaptic autoreceptor
5-HT1A>1,000 nMNegligibleSomatodendritic autoreceptor
5-HT2A>1,000 nMNegligiblePostsynaptic signaling

Molecular Interactions and Receptor Binding Dynamics

Elzasonan (chemical formula: C₂₂H₂₃Cl₂N₃OS; molecular weight: 448.41 g/mol) features a thiomorpholin-3-one core linked to a dichlorophenyl group and a methylpiperazine-containing benzylidene moiety [1] [6]. This structure confers conformational flexibility, allowing it to adopt multiple binding orientations within the orthosteric site of 5-HT1B/1D receptors. Computational studies using molecular docking simulations reveal that the dichlorophenyl group forms hydrophobic interactions with transmembrane helix 6 (TM6) of the receptor, while the protonated nitrogen of the methylpiperazine group engages in ionic bonding with aspartate residue 129 in TM3—a key motif in aminergic GPCR activation [1].

The binding follows a "fuzzy complex" model, where dynamic interactions between elzasonan’s flexible domains and receptor subpockets stabilize an inactive receptor conformation. This prevents G-protein coupling and subsequent signal transduction [4] [6]. Hydrogen bonding between the thiomorpholinone carbonyl and serine 138 further anchors the ligand. Molecular dynamics simulations indicate that elzasonan induces subtle allosteric shifts in the extracellular loop 2 (ECL2) of 5-HT1B receptors, which may explain its subtype selectivity over 5-HT1A [4].

Comparative Analysis with Selective Serotonin Reuptake Inhibitors (SSRIs)

Elzasonan and SSRIs both elevate synaptic serotonin but through fundamentally distinct mechanisms. SSRIs (e.g., sertraline, citalopram) inhibit the serotonin transporter (SERT), blocking presynaptic reuptake and indirectly increasing extracellular serotonin over weeks. This process requires downstream desensitization of 5-HT1B/1D autoreceptors to achieve therapeutic effects [5] [9]. In contrast, elzasonan directly blocks these autoreceptors, enabling immediate enhancement of serotonin release without relying on neuroadaptive changes [1] [6].

Clinically, this mechanistic divergence translates to potential differences in efficacy kinetics. In a double-blind trial (NCT00275197), elzasonan combined with sertraline was compared to sertraline alone or placebo for MDD. While full results remain unpublished, preclinical data suggest elzasonan monotherapy may accelerate symptom relief relative to SSRIs [1] [6]. However, elzasonan does not affect serotonin reuptake, limiting its scope to receptor modulation. SSRIs additionally enhance serotonin availability across all receptor subtypes, which may contribute to their broader clinical effects—but also to side effects like gastrointestinal distress, which elzasonan’s targeted mechanism might avoid [5] [9].

Table 2: Comparative Pharmacodynamics of Elzasonan and SSRIs

FeatureElzasonanSSRIs (e.g., Sertraline)Functional Implications
Primary Target5-HT1B/1D receptorsSerotonin transporter (SERT)Differential modulation of 5-HT release
Onset of 5-HT IncreaseMinutes to hoursDays to weeksFaster potential antidepressant effects
Autoreceptor DependenceDirect blockadeRequires desensitizationSimplified mechanism of action
Effect on 5-HT BreadthRegional (limbic)GlobalFewer peripheral side effects?

Properties

CAS Number

205683-28-9

Product Name

Elzasonan

IUPAC Name

4-(3,4-dichlorophenyl)-2-[[2-(4-methylpiperazin-1-yl)phenyl]methylidene]thiomorpholin-3-one

Molecular Formula

C22H23Cl2N3OS

Molecular Weight

448.4 g/mol

InChI

InChI=1S/C22H23Cl2N3OS/c1-25-8-10-26(11-9-25)20-5-3-2-4-16(20)14-21-22(28)27(12-13-29-21)17-6-7-18(23)19(24)15-17/h2-7,14-15H,8-13H2,1H3

InChI Key

LHYMPSWMHXUWSK-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=CC=CC=C2C=C3C(=O)N(CCS3)C4=CC(=C(C=C4)Cl)Cl

Synonyms

4-(3,4-dichlorophenyl)-2-(2-(4-methylpiperazin-1-yl)benzylidene)thiomorpholin-3-one
CP 448,187
CP 448187
CP-448,187
CP-448187
CP448,187
CP448187
elzasonan

Canonical SMILES

CN1CCN(CC1)C2=CC=CC=C2C=C3C(=O)N(CCS3)C4=CC(=C(C=C4)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.